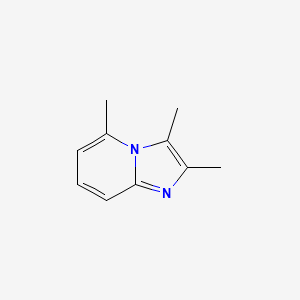

2,3,5-Trimethylimidazo(1,2-a)-pyridine

Description

Historical Context and Significance of Fused Bicyclic Nitrogen Heterocycles

Fused bicyclic nitrogen heterocycles represent a prominent class of compounds that have historically played a crucial role in the development of pharmaceuticals and other biologically active molecules. These structures, which consist of two rings sharing two or more atoms, one of which contains at least one nitrogen atom, are widespread in nature and synthetic chemistry. Their rigid frameworks provide a defined three-dimensional arrangement of functional groups, which is often conducive to high-affinity interactions with biological targets such as enzymes and receptors.

The prevalence of nitrogen heterocycles in drug design is remarkable, with some analyses indicating that they are present in approximately 60% of all unique small-molecule drugs. Their significance stems from their structural diversity and their ability to engage in various non-covalent interactions, including hydrogen bonding, which is critical for molecular recognition in biological systems. This has cemented their status as essential building blocks in the quest for new medicines.

The Imidazo[1,2-a]pyridine (B132010) System as a Privileged Scaffold in Chemical Biology

Within the vast family of nitrogen heterocycles, the imidazo[1,2-a]pyridine system has earned the designation of a "privileged scaffold". researchgate.netrsc.org This term is used to describe molecular frameworks that are capable of binding to multiple, unrelated biological targets, thus serving as a versatile starting point for drug discovery across different therapeutic areas. The imidazo[1,2-a]pyridine core, formed by the fusion of an imidazole (B134444) and a pyridine (B92270) ring, is a key feature in several commercially available drugs. researchgate.netnih.gov

Marketed drugs containing the imidazo[1,2-a]pyridine moiety include:

Zolpidem: A widely prescribed medication for the treatment of insomnia. nih.gov

Alpidem: An anxiolytic agent. researchgate.net

Zolimidine: A gastroprotective drug. researchgate.net

Olprinone: A drug used for heart failure. nih.gov

Necopidem: Another compound from this class. nih.gov

The therapeutic success of these agents highlights the scaffold's favorable drug-like properties. Its broad range of biological activities is extensive, with derivatives showing anticancer, antimicrobial, antiviral, anti-inflammatory, anticonvulsant, and antituberculosis properties, among others. researchgate.netnih.govresearchgate.net This versatility makes the imidazo[1,2-a]pyridine scaffold a subject of continuous and intensive research. nih.gov

Rationale for Research on Substituted Imidazo[1,2-a]pyridines, including 2,3,5-Trimethylimidazo(1,2-a)-pyridine

The development of new therapeutic agents often involves the strategic modification of a core scaffold to optimize its biological activity, selectivity, and pharmacokinetic properties. This is the primary rationale for the synthesis and investigation of substituted imidazo[1,2-a]pyridines. By adding various functional groups at different positions on the bicyclic ring system, researchers can fine-tune the molecule's interaction with its biological target. researchgate.net

This exploration of structure-activity relationships (SAR) is fundamental to medicinal chemistry. nih.gov For instance, substitutions can enhance potency, improve selectivity for a specific enzyme or receptor to reduce off-target effects, or modify physicochemical properties like solubility and metabolic stability to improve oral bioavailability.

This compound is an example of such a substituted derivative. In this compound, methyl groups are attached at the 2, 3, and 5 positions of the core scaffold. While detailed, peer-reviewed research on this specific compound is not extensively covered in the literature, it is recognized as a chemical entity with potential medicinal applications. ontosight.ai General research on this class suggests that compounds like this compound may possess anti-inflammatory, antibacterial, and anticancer properties. ontosight.ai The synthesis and further investigation of such derivatives are crucial for exploring their full therapeutic potential. ontosight.ai

Overview of Research Trajectories within the Imidazo[1,2-a]pyridine Class

Research on imidazo[1,2-a]pyridine derivatives is diverse and dynamic, branching into several key areas. A significant focus is on the development of novel synthetic methodologies to access these compounds efficiently and to introduce a wide array of substituents. researchgate.net Modern synthetic strategies include multicomponent reactions, metal-catalyzed cross-couplings, and direct C-H functionalization, which allow for the rapid generation of libraries of compounds for biological screening. rsc.org

The major therapeutic areas being explored are summarized in the table below, reflecting the broad potential of this scaffold.

| Research Area | Therapeutic Target/Application | Key Findings & Examples |

| Oncology | Kinase Inhibition (e.g., PDGFR, Nek2, PI3K) | Identification of potent and selective inhibitors for cancer treatment. Compound MBM-55 showed an IC50 of 1.0 nM against Nek2. nih.govnih.govresearchgate.net |

| Infectious Diseases | Antituberculosis (Anti-TB) | Derivatives have shown potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. nih.gov |

| Infectious Diseases | Antibacterial & Antifungal | The scaffold is a versatile building block for developing new agents against various bacterial and fungal pathogens. researchgate.netresearchgate.net |

| Infectious Diseases | Antiviral | Certain derivatives have been investigated for activity against viruses such as HIV. researchgate.net |

| Central Nervous System | Anxiolytic & Hypnotic | Marketed drugs like Alpidem and Zolpidem validate the scaffold's utility for CNS disorders. researchgate.net |

| Materials Science | Photophysical Properties | Derivatives are explored for applications in optoelectronics, such as Organic Light Emitting Diodes (OLEDs), due to their fluorescent properties. ijrpr.com |

These research trajectories underscore the continued importance of the imidazo[1,2-a]pyridine scaffold. The ongoing efforts to synthesize and evaluate new derivatives, including specific substituted compounds like this compound, are vital for unlocking new therapeutic and technological opportunities.

Structure

3D Structure

Properties

CAS No. |

34165-19-0 |

|---|---|

Molecular Formula |

C10H12N2 |

Molecular Weight |

160.22 g/mol |

IUPAC Name |

2,3,5-trimethylimidazo[1,2-a]pyridine |

InChI |

InChI=1S/C10H12N2/c1-7-5-4-6-10-11-8(2)9(3)12(7)10/h4-6H,1-3H3 |

InChI Key |

RHZCLGNRBBHEJF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC2=NC(=C(N12)C)C |

Origin of Product |

United States |

Synthetic Methodologies for Imidazo 1,2 a Pyridine Derivatives, Including 2,3,5 Trimethylimidazo 1,2 a Pyridine

Classical Cyclization Approaches for Imidazo[1,2-a]pyridine (B132010) Formation

Traditional methods for the construction of the imidazo[1,2-a]pyridine core predominantly rely on cyclization reactions, which involve the formation of the imidazole (B134444) ring onto a pre-existing pyridine (B92270) moiety. These approaches have been refined over the years and remain fundamental in the synthesis of this class of compounds.

Reactions Involving 2-Aminopyridines and α-Haloketones

One of the most established and widely used methods for the synthesis of imidazo[1,2-a]pyridines is the reaction between a 2-aminopyridine (B139424) and an α-haloketone. This reaction, a variation of the Tschitschibabin reaction, typically proceeds via an initial N-alkylation of the pyridine ring nitrogen of the 2-aminopyridine with the α-haloketone, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring. bio-conferences.org

The initial step involves the formation of a pyridinium (B92312) salt intermediate. Subsequent treatment with a base facilitates the deprotonation of the exocyclic amino group, which then acts as a nucleophile, attacking the carbonyl carbon to form a cyclic hemiaminal. Dehydration of this intermediate yields the aromatic imidazo[1,2-a]pyridine. The reaction is versatile, allowing for the introduction of various substituents on both the pyridine and the newly formed imidazole ring, depending on the choice of starting materials. For instance, the synthesis of 2,3,5-trimethylimidazo(1,2-a)-pyridine would conceptually involve the reaction of 6-methyl-2-aminopyridine with 3-halo-2-butanone.

Recent advancements in this classical method have focused on developing more environmentally friendly and efficient protocols. These include the use of microwave irradiation to accelerate the reaction and the application of solvent-free or "on-water" conditions. nih.gov For example, a fast and efficient protocol under microwave irradiation in methanol (B129727) with sodium bicarbonate as a base has been reported to produce imidazo[1,2-a]pyridines in high yields. nih.gov

| 2-Aminopyridine Derivative | α-Haloketone | Conditions | Product | Yield (%) | Reference |

| 2-Aminopyridine | α-Bromoacetophenone | Ethanol, reflux | 2-Phenylimidazo[1,2-a]pyridine (B181562) | Good | researchgate.net |

| 2-Amino-5-methylpyridine | α-Bromoacetophenone | Na2CO3, Ethanol, reflux | 5-Methyl-2-phenylimidazo[1,2-a]pyridine | Not specified | researchgate.net |

| 2-Aminopyridine | 3-Bromo-2-butanone | Methanol, Microwave | 2,3-Dimethylimidazo[1,2-a]pyridine | Up to 99% | nih.gov |

Condensation Reactions for Imidazole Ring Closure

Beyond the use of α-haloketones, other condensation reactions have been developed for the closure of the imidazole ring in the synthesis of imidazo[1,2-a]pyridines. These methods often involve the reaction of 2-aminopyridines with various carbonyl compounds or their equivalents under different catalytic conditions.

For instance, a novel one-step procedure has been described involving the condensation of 1-phenylacetylimidazole with acetylenic dicarboxylic esters to furnish regioselectively functionalized imidazo[1,2-a]pyridines. rsc.org Another approach involves the reaction of 2-benzoylmethylimidazoles with polarized olefins in the presence of potassium carbonate to yield the corresponding imidazo[1,2-a]pyridine derivatives. nih.gov These methods expand the range of accessible substitution patterns on the imidazo[1,2-a]pyridine core.

Multi-Component Reactions (MCRs) for Diversified Imidazo[1,2-a]pyridine Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, have emerged as powerful tools in organic synthesis. They offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds. Several MCRs have been successfully applied to the synthesis of imidazo[1,2-a]pyridine derivatives.

Groebke–Blackburn–Bienaymé Reaction (GBBR) Applications

The Groebke–Blackburn–Bienaymé reaction (GBBR) is a three-component reaction between a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide. mdpi.comnih.gov This reaction provides a direct and efficient route to 3-aminoimidazo[1,2-a]pyridines. The reaction is typically catalyzed by a Lewis or Brønsted acid.

The mechanism is believed to involve the formation of a Schiff base from the 2-aminopyridine and the aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide. A subsequent tautomerization leads to the aromatic 3-aminoimidazo[1,2-a]pyridine product. The GBBR is highly versatile, tolerating a wide range of functional groups on all three components, which allows for the synthesis of a diverse library of imidazo[1,2-a]pyridine derivatives. beilstein-journals.org For example, the reaction of 2-amino-5-chloropyridine, 2-(3-formylphenoxy)acetic acid, and tert-butyl isocyanide has been used as a key step in the synthesis of more complex molecules. nih.gov

| 2-Aminopyridine Derivative | Aldehyde | Isocyanide | Catalyst | Product Type | Reference |

| 2-Aminopyridine | 2-Azidobenzaldehyde | tert-Butyl isocyanide | NH4Cl | 3-(tert-Butylamino)imidazo[1,2-a]pyridine derivative | mdpi.com |

| 2-Amino-5-chloropyridine | 2-(3-Formylphenoxy)acetic acid | tert-Butyl isocyanide | Not specified | Substituted 3-aminoimidazo[1,2-a]pyridine | nih.gov |

Copper-Catalyzed Three-Component Coupling Reactions

Copper-catalyzed multi-component reactions have also been extensively developed for the synthesis of imidazo[1,2-a]pyridines. A prominent example is the three-component coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne. bio-conferences.org This reaction provides a direct route to 2,3-disubstituted imidazo[1,2-a]pyridines.

The catalytic cycle is thought to involve the formation of an imine from the 2-aminopyridine and the aldehyde, followed by the copper-catalyzed addition of the alkyne to the imine. The resulting propargylamine (B41283) intermediate then undergoes an intramolecular cyclization to afford the final product. Various copper salts, such as CuI, CuSO4, and copper nanoparticles, have been employed as catalysts for this transformation. researchgate.net This methodology is valued for its operational simplicity and the ability to construct complex imidazo[1,2-a]pyridines from readily available starting materials. nih.govnih.gov

Another efficient copper-catalyzed three-component, one-pot cascade reaction involves 2-aminopyridines, sulfonyl azides, and terminal ynones, yielding a variety of polysubstituted imidazo[1,2-a]pyridine derivatives. rsc.org

Aza-Friedel–Crafts Reactions in Imidazo[1,2-a]pyridine Derivatization

The aza-Friedel–Crafts reaction has been employed for the C3-alkylation of pre-formed imidazo[1,2-a]pyridines, representing a powerful tool for their derivatization. This reaction typically involves the reaction of an imidazo[1,2-a]pyridine with an aldehyde and an amine in the presence of a Lewis acid catalyst, such as Y(OTf)3. utexas.edumdpi.comdntb.gov.ua

This three-component reaction allows for the direct introduction of an aminomethyl group at the C3 position of the imidazo[1,2-a]pyridine ring. The reaction proceeds through the formation of an in situ-generated imine from the aldehyde and amine, which then acts as the electrophile in the Friedel–Crafts-type reaction with the electron-rich imidazo[1,2-a]pyridine. This method is advantageous due to its high atom economy, operational simplicity, and the ability to tolerate a wide range of functional groups, enabling the synthesis of diverse C3-functionalized imidazo[1,2-a]pyridines. researchgate.netnih.gov

| Imidazo[1,2-a]pyridine | Aldehyde | Amine | Catalyst | Product Type | Yield | Reference |

| Imidazo[1,2-a]pyridine | Various aromatic aldehydes | Morpholine | Y(OTf)3 | C3-alkylated imidazo[1,2-a]pyridine | Moderate to good | researchgate.net |

| Imidazo[1,2-a]pyridine | Aldehydes | Acetamide | Yb(OTf)3 | C3-alkylated imidazo[1,2-a]pyridine | Not specified | mdpi.com |

Green Chemistry Approaches in Imidazo[1,2-a]pyridine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of imidazo[1,2-a]pyridines, aiming to reduce the environmental impact of chemical processes. These approaches focus on the use of alternative energy sources, metal-free reaction conditions, and environmentally friendly solvents.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. bio-conferences.org This technique has been successfully employed in the synthesis of various imidazo[1,2-a]pyridine derivatives.

One notable example is the rapid, one-pot, three-component synthesis of 2,3-diarylimidazo[1,2-a]pyridines under microwave irradiation. organic-chemistry.org This method offers high efficiency and utilizes commercially available reagents. organic-chemistry.org Another approach involves the reaction of 2-aminopyridine with phenacyl bromides in an aqueous medium under microwave irradiation, yielding imidazo[1,2-a]pyridines in good to excellent yields within minutes. iosrjournals.org This method is advantageous for its simplicity and use of water as a green solvent. iosrjournals.org

Furthermore, a series of imidazo[1,2-a]pyridine-chromones have been synthesized using a microwave-assisted Groebke–Blackburn–Bienaymé reaction. sciforum.net This eco-friendly method utilizes ammonium (B1175870) chloride as a catalyst in ethanol. sciforum.net The synthesis of novel imidazo[1,2-a]pyrimidine-containing imidazole derivatives has also been achieved through a sequential two-step, one-pot process under microwave irradiation. nih.gov

The following table summarizes representative examples of microwave-assisted synthesis of imidazo[1,2-a]pyridine derivatives.

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2-Aminopyridine, Aldehydes, Isocyanides | 20 mol% NH4Cl, EtOH, MW | Imidazo[1,2-a]pyridine-chromones | 21-36 | sciforum.net |

| 2-Aminopyridine, Phenacyl bromides | Aqueous medium, MW (300W) | 2-Arylimidazo[1,2-a]pyridines | Good to excellent | iosrjournals.org |

| 2-Aminopyridines, α-Bromoketones | H2O-IPA, MW | Imidazo[1,2-a]pyridines | Excellent | acs.org |

| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Amines, Benzil, Ammonium acetate | p-Toluenesulfonic acid, EtOH, MW (100W, 80°C) | Imidazo[1,2-a]pyrimidine (B1208166) containing imidazoles | 46-80 | nih.gov |

The development of metal-free synthetic routes is a key goal in green chemistry to avoid the toxicity and cost associated with metal catalysts. Several metal-free approaches for the synthesis of imidazo[1,2-a]pyridines have been reported. A notable method involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums in water at ambient temperature, which provides quantitative yields in a short time. rsc.orgrsc.org This reaction is proposed to proceed through a base-catalyzed rearrangement to an allenic intermediate followed by cyclization. rsc.org

Elemental sulfur has also been utilized to promote the oxidative cyclization of 2-aminopyridines and aldehydes. nih.gov This metal- and base-free method offers a highly atom-economical synthesis of substituted imidazo[1,2-a]pyridines. nih.gov Additionally, an ultrasound-assisted C-H functionalization of ketones using a KI/tert-butyl hydroperoxide system in water has been developed for the synthesis of imidazo[1,2-a]pyridines without the need for a metal catalyst. organic-chemistry.org

Aerobic oxidation, using molecular oxygen from the air as the oxidant, is an environmentally attractive strategy. While many aerobic oxidations are metal-catalyzed, some methodologies aim to minimize the environmental impact. For instance, the combination of flavin and iodine can catalyze an aerobic oxidative C-N bond formation for the synthesis of imidazo[1,2-a]pyridines. organic-chemistry.org Visible light-catalyzed aerobic oxidative cyclization in the presence of an organic dye photoredox catalyst like Eosin Y, with atmospheric oxygen as the oxidant, has also been accomplished. acs.org

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| N-Propargylpyridiniums | NaOH, H2O, Ambient temperature | Imidazo[1,2-a]pyridines | Quantitative | rsc.orgrsc.org |

| 2-Aminopyridines, Aldehydes | Elemental Sulfur | Substituted imidazo[1,2-a]pyridines | Not specified | nih.gov |

| Ketones, 2-Aminopyridines | KI/tert-butyl hydroperoxide, Ultrasound, H2O | Imidazo[1,2-a]pyridines | Good | organic-chemistry.org |

| Aminopyridines, Ketones | Flavin/Iodine, Aerobic | Imidazo[1,2-a]pyridines | Not specified | organic-chemistry.org |

| 2-Aminopyridines, Enaminones | Eosin Y, Visible light, O2 | Regioisomeric imidazo[1,2-a]pyridines | Not specified | acs.org |

The use of water as a solvent or conducting reactions under solvent-free conditions are central tenets of green chemistry. researchgate.net Water is a non-toxic, inexpensive, and readily available solvent, making it an ideal medium for organic synthesis. iosrjournals.org Several methods for the synthesis of imidazo[1,2-a]pyridines have been developed in aqueous media. For example, a copper(II)-ascorbate catalyzed domino A³-coupling reaction in an aqueous micellar medium using sodium dodecyl sulfate (B86663) (SDS) has been reported to produce a variety of imidazo[1,2-a]pyridines in good yields. acs.org

A straightforward one-step synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines has been achieved by reacting N-alkyl pyridinium and S-alkyl thiouronium salts in water with sodium bicarbonate as a mild base. rsc.org Furthermore, a rapid and efficient metal-free synthesis of imidazo[1,2-a]pyridines has been reported under ambient, aqueous conditions. rsc.org

Solvent-free reactions offer advantages by reducing waste and simplifying product purification. Thermal and microwave-assisted rapid reactions of aminopyridines and α-bromo-β-keto esters have been shown to produce highly substituted imidazo[1,2-a]pyridines under solvent-free conditions, with microwave irradiation providing the highest yields in very short reaction times. organic-chemistry.org

| Reactants | Catalyst/Conditions | Solvent | Yield (%) | Reference |

| 2-Aminopyridines, Aldehydes, Phenylacetylene | Cu(II)-ascorbate, SDS | Water (micellar) | Good to excellent | acs.org |

| N-Alkyl pyridinium salts, S-Alkyl thiouronium salts | NaHCO3 | Water | Moderate to excellent | rsc.org |

| N-Propargylpyridiniums | NaOH | Water | Quantitative | rsc.org |

| Aminopyridines, α-Bromo-β-keto esters | Thermal or Microwave | Solvent-free | High (MW) | organic-chemistry.org |

Catalytic Systems in Imidazo[1,2-a]pyridine Construction

Catalysis plays a pivotal role in the efficient synthesis of imidazo[1,2-a]pyridines, with various metal-based systems being developed to facilitate key bond-forming reactions.

Copper catalysts are widely used in the synthesis of imidazo[1,2-a]pyridines due to their low cost, abundance, and versatile reactivity. Copper-catalyzed aerobic oxidative cyclizations are particularly attractive as they utilize air as the terminal oxidant.

One such method involves the copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with pyridines, which tolerates a wide range of functional groups and produces imidazo[1,2-a]pyridines in high yields under mild conditions. organic-chemistry.orgthieme-connect.com Another efficient protocol is the CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones. organic-chemistry.orgacs.org This reaction is compatible with a broad range of functional groups and can also be used to form alkenyl-substituted imidazoheterocycles from unsaturated ketones. organic-chemistry.orgacs.org

A copper-catalyzed one-pot procedure for the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant has also been developed. organic-chemistry.orgacs.orgnih.gov This general reaction is suitable for the construction of various imidazo[1,2-a]pyridines. organic-chemistry.orgacs.org Optimization studies have shown that CuBr is an effective catalyst for this transformation. organic-chemistry.org

| Reactants | Catalyst/Conditions | Oxidant | Product | Yield (%) | Reference |

| Ketoxime acetates, Pyridines | CuI | Air | Imidazo[1,2-a]pyridines | 66-95 | organic-chemistry.orgthieme-connect.com |

| 2-Aminopyridines, Acetophenones | CuI | Air | Imidazo[1,2-a]pyridines | Not specified | organic-chemistry.orgacs.org |

| Aminopyridines, Nitroolefins | CuBr | Air | Imidazo[1,2-a]pyridines | up to 90 | organic-chemistry.org |

Iron catalysts, being inexpensive and environmentally benign, have also been employed in the synthesis of imidazo[1,2-a]pyridines. A notable application is the iron(II)-catalyzed denitration reaction for the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives from aminopyridines and 2-methyl-nitroolefins. organic-chemistry.orgthieme-connect.com This procedure is simple, inexpensive, and tolerates various functional groups, providing products in good yields. organic-chemistry.orgresearchgate.net

The reaction is typically catalyzed by FeCl₂ in DMF at elevated temperatures. organic-chemistry.org The proposed mechanism involves a Michael-type addition of the 2-aminopyridine to the nitroolefin, followed by an iron-catalyzed cyclization and elimination of the nitro group. thieme-connect.com This methodology has also been extended to an iron(III)-catalyzed one-pot cascade reaction between nitroolefins and 2-aminopyridines to synthesize imidazo[1,2-a]pyridines, including the drug zolimidine. lookchem.comresearchgate.net

| Reactants | Catalyst/Conditions | Product | Yield (%) | Reference |

| Aminopyridines, 2-Methyl-nitroolefins | FeCl₂ (10 mol%), DMF, 150°C, 7h | 3-Methyl-2-arylimidazo[1,2-a]pyridines | 26-95 | organic-chemistry.orgthieme-connect.com |

| 2-Aminopyridines, Nitroolefins | FeCl₃ (20 mol%), DMF, 80°C, 2h | Imidazo[1,2-a]pyridines | High | lookchem.com |

Lewis Acid Catalysis (e.g., Y(OTf)3, FeBr3)

Lewis acid catalysis offers a powerful tool for the synthesis and functionalization of imidazo[1,2-a]pyridine derivatives. Catalysts such as Yttrium(III) trifluoromethanesulfonate (B1224126) (Y(OTf)₃) and Iron(III) bromide (FeBr₃) have been effectively employed in these transformations.

A simple and efficient method for the C3-alkylation of imidazo[1,2-a]pyridines has been developed using Y(OTf)₃ as a Lewis acid catalyst. dntb.gov.uanih.govnih.gov This approach involves a three-component aza-Friedel–Crafts reaction between an imidazo[1,2-a]pyridine, an aldehyde, and an amine. mdpi.comdntb.gov.ua The reaction proceeds under a normal air atmosphere, avoiding the need for inert gas protection or anhydrous conditions, which enhances its operational simplicity. nih.govnih.gov This methodology demonstrates broad substrate scope and excellent functional group tolerance, providing moderate to good yields of C3-alkylated imidazo[1,2-a]pyridine derivatives. mdpi.comdntb.gov.ua The process is also notable for its high atomic economy and suitability for gram-level synthesis. dntb.gov.ua

Iron(III) bromide (FeBr₃) has been utilized as a homogeneous Lewis catalyst for the direct functionalization of imidazo[1,2-a]pyridine derivatives with aryl aldehydes. rsc.orgrsc.org This transformation, which occurs in the presence of air, leads to the synthesis of 3-aroylimidazo[1,2-a]pyridines through an aerobic oxidative cross-dehydrogenative coupling process. rsc.orgrsc.org In this reaction, molecular oxygen serves as the primary oxidant. rsc.org Interestingly, the reaction conditions significantly influence the final product. When the reaction is conducted under an argon atmosphere instead of air, 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) are formed in good yields, showcasing the versatility of the FeBr₃ catalyst. rsc.orgrsc.org

Table 1: Lewis Acid Catalyzed Reactions for Imidazo[1,2-a]pyridine Functionalization

| Catalyst | Reaction Type | Key Reactants | Product Type | Atmosphere | Reference |

|---|---|---|---|---|---|

| Y(OTf)₃ | Three-component aza-Friedel–Crafts | Imidazo[1,2-a]pyridines, Aldehydes, Amines | C3-Alkylated Imidazo[1,2-a]pyridines | Air | dntb.gov.ua, nih.gov |

| FeBr₃ | Aerobic Oxidative Cross-Dehydrogenative Coupling | 2-Arylimidazo[1,2-a]pyridines, Aromatic Aldehydes | 3-Aroylimidazo[1,2-a]pyridines | Air | rsc.org, rsc.org |

| FeBr₃ | Dimerization/Condensation | 2-Phenylimidazo[1,2-a]pyridine, Aromatic Aldehydes | 3,3′-(Arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) | Argon | rsc.org, rsc.org |

Photocatalyzed C-H Functionalization

Visible light-induced photocatalysis has emerged as a prominent strategy for the C-H functionalization of imidazo[1,2-a]pyridines, offering a greener and more environmentally friendly approach. mdpi.com This methodology has seen significant advancements, enabling the formation of various C-C and C-heteroatom bonds, primarily at the C3 position of the imidazo[1,2-a]pyridine ring system. mdpi.comnih.gov

Photocatalytic strategies have been successfully applied to achieve C3-fluoroalkylation, C3-aminoalkylation, and C3-amination, among other transformations. nih.gov For instance, an aerobic, visible-light-promoted oxidative cross-dehydrogenative coupling between imidazo[1,2-a]pyridines and N-phenyltetrahydroisoquinoline has been reported, using rose bengal as a photocatalyst to achieve C3-aminoalkylation. mdpi.comnih.gov Similarly, photo-induced protocols have been developed for C3-amination using an acridinium (B8443388) photosensitizer and a cobaloxime catalyst. nih.gov These methods often proceed under mild conditions at room temperature and demonstrate a broad substrate scope and wide functional group tolerance. nih.gov

The formation of C-C bonds via photocatalysis includes reactions like trifluoromethylation and perfluoroalkylation. nih.gov These reactions introduce valuable fluoroalkyl groups into the imidazo[1,2-a]pyridine framework, which can significantly alter the physicochemical and biological properties of the compounds. nih.gov Electron donor-acceptor (EDA) complexes activated by visible light have also been employed for the perfluoroalkylation of imidazo[1,2-a]pyridines with perfluoroalkyl iodides, yielding products in moderate to excellent yields. mdpi.comnih.gov

Post-Synthetic Modification and Derivatization Strategies

The derivatization of the imidazo[1,2-a]pyridine core is crucial for developing new chemical entities with potential therapeutic applications. Post-synthetic modifications allow for the introduction of diverse functionalities at specific positions, leading to the creation of novel analogues and bis-heterocyclic systems.

The C3 position of the imidazo[1,2-a]pyridine ring is particularly amenable to functionalization. mdpi.com

C3-Alkylation: As previously discussed (Section 2.4.3), Lewis acid-catalyzed three-component aza-Friedel–Crafts reactions are a highly effective method for introducing alkyl groups at the C3 position. mdpi.comnih.gov Using Y(OTf)₃, a variety of substituted imidazo[1,2-a]pyridines can be synthesized by reacting the parent heterocycle with different aldehydes and amines. mdpi.comdntb.gov.ua This method is valued for its operational simplicity, high efficiency, and broad applicability. mdpi.com

3-Aroylation: The introduction of an aroyl group at the C3 position is another important modification. FeBr₃-catalyzed aerobic oxidative coupling of 2-arylimidazo[1,2-a]pyridines with aromatic aldehydes provides a direct route to 3-aroylimidazo[1,2-a]pyridine derivatives. rsc.orgrsc.org This reaction proceeds via a direct C-H functionalization pathway. rsc.org Various synthetic methods for 3-aroylimidazo[1,2-a]pyridines have been developed, often involving transition metal catalysts like copper or iron, which facilitate the coupling of 2-aminopyridines with precursors such as chalcones or ynals. researchgate.netnih.gov

Table 2: Summary of C3-Functionalization Strategies

| Functionalization | Method | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| C3-Alkylation | Aza-Friedel–Crafts Reaction | Y(OTf)₃ | Three-component, operationally simple, high atomic economy. | dntb.gov.ua, mdpi.com |

| 3-Aroylation | Aerobic Oxidative Coupling | FeBr₃ | Direct C-H functionalization, uses air as oxidant. | rsc.org, rsc.org |

Bis-heterocyclic compounds, which contain two heterocyclic cores, are of significant interest in drug discovery. mdpi.com Several strategies exist for the synthesis of molecules incorporating the imidazo[1,2-a]pyridine moiety linked to another heterocyclic system.

The Groebke-Blackburn-Bienaymé reaction (GBBR), an isocyanide-based multicomponent reaction, is a prominent and efficient method for synthesizing fused imidazole analogues, including bis-heterocycles. mdpi.com Microwave-assisted GBBR has been employed for the synthesis of fused bis-heterocycles where an imidazo[1,2-a]pyridine is bound to a quinoline (B57606) core. mdpi.comresearchgate.net This approach offers advantages such as shorter reaction times and improved yields compared to conventional heating methods. mdpi.com A one-pot strategy combining the GBBR with a copper-catalyzed azide-alkyne cycloaddition (CuAAC) has also been developed to link imidazo[1,2-a]pyridines to 1,2,3-triazoles. mdpi.com

Furthermore, as mentioned in Section 2.4.3, the FeBr₃-catalyzed reaction of 2-phenylimidazo[1,2-a]pyridine with aromatic aldehydes under an argon atmosphere directly yields 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines), a symmetrical bis-heterocyclic system. rsc.org Another approach involves the reaction of bis(ω-bromoacetophenones) with 2-aminopyridines, which can be performed under microwave irradiation to produce bis(imidazo[1,2-a]pyridine) derivatives. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 2,3,5-Trimethylimidazo[1,2-a]-pyridine

Therefore, it is not possible to provide the detailed research findings and data tables as requested for the following analytical techniques for this specific compound:

Advanced Spectroscopic and Structural Elucidation of Imidazo 1,2 a Pyridine Derivatives

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Geometry and Conformation

General principles of these analytical techniques as they apply to the broader class of imidazo[1,2-a]pyridine (B132010) derivatives can be described. However, in strict adherence to the instruction to focus solely on "2,3,5-Trimethylimidazo(1,2-a)-pyridine" and not introduce information outside this explicit scope, a detailed article with specific data cannot be generated at this time.

To provide the requested information, further original research to synthesize and analyze this compound using the specified spectroscopic and crystallographic methods would be required.

Computational Chemistry and Theoretical Modeling of Imidazo 1,2 a Pyridine Systems

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a standard method for investigating the geometric and electronic properties of imidazo[1,2-a]pyridine (B132010) derivatives. d-nb.infonih.gov Geometry optimization is a fundamental step in computational studies, aiming to find the minimum energy conformation of a molecule. For imidazo[1,2-a]pyridine systems, this is often achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with various basis sets, such as 6-311++G(d,p). d-nb.infonih.gov The inclusion of diffuse functions (++) and polarization functions (d,p) in the basis set is important for accurately describing the electronic distribution, especially in systems with lone pairs and pi-electrons. nih.gov

Once the geometry is optimized, a frequency analysis is typically performed to confirm that the structure corresponds to a true energy minimum, which is characterized by the absence of imaginary frequencies. nih.gov The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, in a study on 3-π-EWG substituted imidazo[1,2-a]pyridines, DFT calculations at the B3LYP/6-311++G(d,p) level were used to determine the preferred structural conformations and analyze the potential energy surfaces. d-nb.info

Beyond geometry, DFT is used to elucidate the electronic structure of these molecules. Various electronic properties can be calculated, including total energy, dipole moment, and polarizability, which are essential for understanding the molecule's behavior in electric fields and its intermolecular interactions. museu-goeldi.br

Table 1: Representative DFT Functionals and Basis Sets Used in Imidazo[1,2-a]pyridine Studies

| Functional | Basis Set | Application |

|---|---|---|

| B3LYP | 6-311++G(d,p) | Geometry optimization, vibrational analysis, electronic properties. d-nb.infonih.gov |

| B3LYP | 6-311G(d) | Determination of global and local reactivity parameters. scirp.org |

| B3LYP | 6-311G++(d,p) | Quantum computational studies for chemical reactivity. acs.org |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and kinetic stability of molecules. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). nih.govyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides insights into the molecule's chemical reactivity and stability. acs.orgnih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. nih.gov

For imidazo[1,2-a]pyridine derivatives, FMO analysis helps in understanding their electronic transitions and charge transfer characteristics. The distribution of the HOMO and LUMO across the molecule can reveal the most probable sites for electrophilic and nucleophilic attacks. researchgate.net For example, in some derivatives, the HOMO is primarily located on one part of the molecule, while the LUMO is centered on another, indicating the direction of intramolecular charge transfer upon electronic excitation. researchgate.net DFT calculations are commonly used to compute the energies of the HOMO and LUMO and to visualize their spatial distribution. museu-goeldi.bracs.orgresearchgate.net

Table 2: HOMO-LUMO Energy Gaps for Selected Imidazo[1,2-a]pyridine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 1-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-phenylprop-2-en-1-one | - | - | - |

| 3-(4-fluorophenyl)-1-(2-methylimidazo [1,2-a]pyridin-3-yl)prop-2-en-1-one | - | - | - |

| 3-[4-(dimethylamino)phenyl]-1-(2-methylimidazo [1,2-a]pyridin-3-yl)prop-2-en-1-one | - | - | - |

| 3-(2,4-dichlorophenyl)-1-(2-methylimidazo [1,2-a]pyridin-3-yl)prop-2-en-1-one | - | - | - |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. mdpi.com The MEP map displays the electrostatic potential on the electron density surface of the molecule, using a color scale to represent different potential values. researchgate.net Regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a computational method used to study intramolecular interactions, charge delocalization, and hyperconjugative effects within a molecule. semanticscholar.org It transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding and antibonding orbitals.

For imidazo[1,2-a]pyridine systems, NBO analysis can provide a quantitative measure of the delocalization of electron density from occupied bonding or lone pair orbitals to unoccupied antibonding orbitals. This delocalization, or hyperconjugation, contributes to the stability of the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization. NBO analysis can also provide information about the hybridization of atomic orbitals and the natural atomic charges, offering a more detailed picture of the electronic structure than that provided by simpler population analysis methods.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. amercrystalassn.orgwiley-vch.de This allows for the calculation of atomic properties, such as atomic charges and energies, and for the characterization of chemical bonds and other intramolecular interactions. wiley-vch.demuni.cz

A key feature of QTAIM is the analysis of the topology of the electron density, which involves locating and characterizing its critical points (CPs). muni.cz A bond critical point (BCP) is found between two bonded atoms, and the properties of the electron density at this point, such as its magnitude and the Laplacian of the electron density (∇²ρ), provide information about the nature of the bond. muni.cz For example, a negative value of ∇²ρ at the BCP is characteristic of a shared (covalent) interaction, while a positive value is indicative of a closed-shell (ionic or van der Waals) interaction. muni.cz

In the study of imidazo[1,2-a]pyridine derivatives, QTAIM analysis has been used to investigate intramolecular hydrogen bonds and other non-covalent interactions. d-nb.info By identifying the bond paths and BCPs associated with these interactions, their existence and strength can be confirmed. d-nb.info This level of detail is crucial for understanding the conformational preferences and structural stability of these molecules. d-nb.info

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, as well as the binding affinity. nih.govoncotarget.com It is a widely used tool in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions. nih.gov For imidazo[1,2-a]pyridine derivatives, which exhibit a wide range of biological activities, molecular docking studies are instrumental in identifying potential biological targets and in elucidating their mechanism of action at the molecular level. nih.govnih.gov

The process typically involves preparing the 3D structures of both the ligand (the imidazo[1,2-a]pyridine derivative) and the receptor (a protein or other biomolecule). acs.org The ligand is then placed in the binding site of the receptor, and a scoring function is used to evaluate different binding poses and to estimate the binding energy. acs.org The results of a docking study can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the receptor's active site. nih.govasianpubs.org This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. oncotarget.comnih.gov For example, docking studies have been used to investigate the binding of imidazo[1,2-a]pyridine derivatives to targets such as the NF-κB p50 subunit, oxidoreductase, and various kinases. nih.govasianpubs.orgnih.gov

Table 3: Examples of Molecular Docking Targets for Imidazo[1,2-a]pyridine Derivatives

| Target Protein | PDB ID | Therapeutic Area |

|---|---|---|

| Human Farnesyl Diphosphate Synthase | 5CG5 | - |

| Human Phosphodiesterase 3B | 1SO2 | - |

| Human GABAa | 4COF | Neuroscience |

| CXCR4 | 3OE0 | - |

| NF-κB p50 | 1NFK | Anti-inflammatory, Anticancer |

| Angiotensin II Type 1 (AT1) Receptor | 4ZUD | Cardiovascular |

| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | - | Metabolic Diseases |

| Human LTA4H | 3U9W | Anti-inflammatory |

| Oxidoreductase | - | Anticancer |

| Nek2 Kinase | - | Anticancer |

| STAT3 | - | Anticancer |

| Acetylcholinesterase (AChE) | - | Neurodegenerative Diseases |

Note: This table provides examples of targets studied with various imidazo[1,2-a]pyridine derivatives, not specifically 2,3,5-trimethylimidazo[1,2-a]pyridine.

Structure Activity Relationship Sar Studies of Imidazo 1,2 a Pyridine Scaffolds

Impact of Substituent Variation on Biological Activity Profiles

The biological activity of imidazo[1,2-a]pyridine (B132010) derivatives is highly dependent on the nature and position of various substituents. Research has demonstrated that even minor chemical alterations can lead to significant changes in potency and selectivity across different biological targets.

For instance, in the pursuit of anticancer agents, the substitution pattern on the imidazo[1,2-a]pyridine core has been shown to be critical for activity. In a series of compounds designed as c-Met inhibitors, the introduction of heteroaryl and phenyl groups at the C6-position significantly influenced cellular activity. Specifically, the incorporation of polar groups, such as a cyano group on a 6-phenyl ring, led to improved c-Met inhibition. nih.gov Similarly, modifications at the C8-position with a fluorine atom were found to be favorable for entering a key pocket of the c-Met enzyme, enhancing inhibitory activity, whereas a bulkier trifluoromethyl group at the same position resulted in a loss of activity. nih.gov

In the context of antitubercular agents, SAR studies of imidazo[1,2-a]pyridine-3-carboxamides revealed that bulky and more lipophilic biaryl ethers resulted in nanomolar potency against Mycobacterium tuberculosis. nih.gov Furthermore, variations at the C7-position showed that a methyl group could be substituted with a chloro group, although this particular change appeared to diminish activity five-fold in one instance. nih.gov

The antiviral activity of this scaffold is also sensitive to substituent changes. Studies on 2-substituted imidazo[1,2-a]pyridines bearing a thioether side chain at position 3 found that the antiviral activity against human cytomegalovirus (HCMV) was strongly influenced by the nature of the C2-substituent. researchgate.net

The following table summarizes the impact of various substituents on the biological activity of the imidazo[1,2-a]pyridine scaffold based on preclinical research findings.

| Position | Substituent | Biological Target/Activity | Effect of Substitution |

| C2 | Phenyl group with various substituents | Antimicrobial | Activity influenced by the nature of the group on the phenyl ring. researchgate.net |

| C3 | Thioether side chain | Antiviral (HCMV) | Activity strongly influenced by the C2 substituent in conjunction with this side chain. researchgate.net |

| C3 | Chlorine | Anticandidosis | A chlorine atom at this position resulted in remarkable anticandidosis activity. jmchemsci.com |

| C6 | Heteroaryl or Phenyl groups | Anticancer (c-Met inhibition) | Introduction of these groups showed good c-Met inhibition. Polar groups on the 6-phenyl substituent significantly influenced cellular activity. nih.gov |

| C7 | Methyl or Chloro groups | Antitubercular | Substitution of methyl with chloro appeared to diminish activity in some analogues. nih.gov |

| C8 | Fluorine | Anticancer (c-Met inhibition) | A fluorine substitute at this position was favorable for potent c-Met inhibition. nih.gov |

| C8 | Trifluoromethyl (CF3) | Anticancer (c-Met inhibition) | A bulky CF3 substituent led to a loss in inhibitory activity. nih.gov |

Positional Effects of Methylation (e.g., 2,3,5-Trimethylation) on Bioactivity

The position of methyl groups on the imidazo[1,2-a]pyridine scaffold plays a significant role in modulating biological activity. While specific and extensive SAR studies on 2,3,5-trimethylimidazo[1,2-a]pyridine are not widely documented in the provided search results, the influence of methylation at various positions has been noted in several contexts.

For example, a study investigating the anticancer properties of a series of 3-[(4-Chlorophenyl)diazenyl]-2-methylimidazo[1,2-a]pyridine derivatives looked at the effect of an additional methyl group at the C5, C7, and C8 positions. The compound 3-[(4-Chlorophenyl)diazenyl]-2,5-dimethylimidazo[1,2-a]pyridine was synthesized and evaluated for its anticancer activity. nih.gov This suggests that methylation at the C5 position is a viable strategy in the design of biologically active imidazo[1,2-a]pyridine derivatives.

Furthermore, research on antitubercular agents has explored 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, which have demonstrated activity against replicating, non-replicating, and drug-resistant strains of M. tuberculosis. nih.gov This highlights the positive contribution of methylation at the C2 and C7 positions to the antitubercular profile of these compounds.

Scaffold Hopping and Bioisosteric Replacements in Imidazo[1,2-a]pyridine Design

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel chemical entities with improved properties by modifying the core structure of a known active compound. nih.govdundee.ac.uk The imidazo[1,2-a]pyridine scaffold has been both a subject and a product of these strategies in the quest for new therapeutic agents.

One notable example of scaffold hopping involves the development of novel topoisomerase IIα-inhibiting anticancer agents. In this study, the scaffold of bioactive natural product aurones was hopped to 2-arylideneimidazo[1,2-a]pyridinones. This structural modification resulted in compounds with pronounced antiproliferative activities in the nanomolar range and potent inhibition of topoisomerase IIα, demonstrating the success of this strategy in identifying novel and potent anticancer agents. nih.gov

In another instance, a scaffold hopping approach was utilized to discover new covalent inhibitors of KRAS G12C, a challenging target in cancer therapy. The imidazo[1,2-a]pyridine core was used as a novel scaffold to install a covalent warhead, leading to the identification of a potent anticancer agent for KRAS G12C-mutated cells. rsc.org

Bioisosteric replacement has also been effectively applied in the design of imidazo[1,2-a]pyridine derivatives. For instance, in the development of c-Met inhibitors, a series of imidazo[1,2-a]pyridine derivatives were designed through bioisosteric replacement, leading to the identification of a selective and potent inhibitor. nih.gov Similarly, in the search for novel PI3Kα inhibitors, a compound with a 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine structure was identified. Further structural modification, including the replacement of the pyrazole (B372694) with a thiazole (B1198619) ring, afforded a potent and highly selective PI3Kα inhibitor. dundee.ac.uk

Correlations between Structural Features and Specific Biological Targets (Preclinical)

Preclinical studies have established clear correlations between the structural features of imidazo[1,2-a]pyridine derivatives and their activity against specific biological targets. These relationships are fundamental to the rational design of new therapeutic agents.

Anticancer Activity:

The anticancer effects of imidazo[1,2-a]pyridine compounds are often linked to their ability to inhibit key enzymes and signaling pathways involved in cancer progression. researchgate.net For instance, specific substitution patterns are crucial for the inhibition of receptor tyrosine kinases like c-Met. As mentioned earlier, a fluorine atom at the C8-position and polar groups on a 6-phenyl substituent are favorable for potent c-Met inhibition. nih.gov

Inhibition of the PI3K/Akt/mTOR pathway is another important mechanism for the anticancer activity of this class of compounds. nih.gov One study identified a 2,7-dimethyl-substituted imidazo[1,2-a]pyridine derivative that induced G2/M cell cycle arrest and apoptosis in cancer cells by reducing the levels of phospho-protein kinase B (p-Akt) and p-mTOR. nih.gov This demonstrates a direct link between the substitution pattern and the modulation of this critical signaling cascade.

The following table summarizes preclinical findings on the correlation between structural features of imidazo[1,2-a]pyridine derivatives and their biological targets.

| Structural Feature | Biological Target | Preclinical Finding |

| 3-[(4-Chlorophenyl)diazenyl]-2,7-dimethylimidazo[1,2-a]pyridine | Akt/mTOR pathway | Reduced levels of p-Akt and p-mTOR, leading to G2/M cell cycle arrest and apoptosis. nih.gov |

| 8-fluoro and 6-(cyanophenyl) substitution | c-Met kinase | Potent inhibition of c-Met kinase activity. nih.gov |

| 2,3-diaryl substitution | Leishmania major casein kinase 1 (LmCK1) | Some derivatives showed inhibition of LmCK1, suggesting it as a potential parasitic target. nih.gov |

| 2-methyl-3-(thiazolyl) substitution | PI3Kα | Potent and highly selective inhibition of the p110α isoform of PI3K. dundee.ac.uk |

Antimicrobial and Antiparasitic Activity:

The structural features of imidazo[1,2-a]pyridines also correlate with their efficacy against infectious agents. In the development of antileishmanial agents, a series of 2,3-diarylimidazo[1,2-a]pyridines were synthesized. Certain derivatives exhibited good activity against Leishmania major, and it was suggested that Leishmania major casein kinase 1 (LmCK1) could be a parasitic target for some of these compounds. nih.gov

For antitubercular activity, the imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold has been extensively studied. The presence of bulky, lipophilic groups has been correlated with potent activity against M. tuberculosis. nih.gov

These preclinical findings underscore the importance of specific structural motifs in determining the biological target and therapeutic potential of imidazo[1,2-a]pyridine derivatives, providing a roadmap for the future design of targeted therapies.

Mechanistic Investigations of Biological Activities of Imidazo 1,2 a Pyridine Derivatives Preclinical Focus

Inhibition of Enzyme Activities and Receptor Modulation in Cellular and Biochemical Assays

The emergence of multidrug-resistant tuberculosis has spurred the search for novel therapeutic agents that act on new molecular targets. One such target is ATP synthase, a critical enzyme in the energy metabolism of Mycobacterium tuberculosis. While the direct inhibitory activity of 2,3,5-trimethylimidazo[1,2-a]-pyridine on mycobacterial ATP synthesis has not been specifically reported, the broader class of imidazo[1,2-a]pyridine (B132010) derivatives has shown promise in this area.

For instance, a series of imidazo[1,2-a]pyridine-3-carboxamides have been identified as potent inhibitors of M. tuberculosis. nih.govnih.gov Transcriptional profiling of M. tuberculosis treated with a representative compound from this class suggested a potential mode of action involving the disruption of energy metabolism. nih.gov Furthermore, other research has identified that some imidazo[1,2-a]pyridine compounds target QcrB, a subunit of the ubiquinol (B23937) cytochrome c reductase, which is part of the electron transport chain that ultimately drives ATP synthesis. nih.govplos.org These findings indicate that the imidazo[1,2-a]pyridine scaffold is a viable starting point for the development of mycobacterial ATP synthesis inhibitors, though the specific contribution of a 2,3,5-trimethyl substitution pattern remains to be elucidated.

Table 1: Antitubercular Activity of Representative Imidazo[1,2-a]pyridine-3-carboxamides

| Compound | Substitution Pattern | MIC against M. tuberculosis H37Rv (µM) | Reference |

|---|---|---|---|

| Compound 1 | 2,7-dimethyl | ≤ 1 | nih.gov |

| Compound 18 | 2,7-dimethyl with side chain modification | ≤ 0.006 | nih.gov |

Note: The data presented is for related imidazo[1,2-a]pyridine derivatives and not for 2,3,5-trimethylimidazo[1,2-a]-pyridine.

Nek2 is a serine/threonine kinase that plays a crucial role in cell cycle progression, and its overexpression has been linked to various cancers. The development of Nek2 inhibitors is therefore a promising avenue for cancer therapy. Research into imidazo[1,2-a]pyridine derivatives has identified potent inhibitors of Nek2 kinase. nih.gov

A study focused on the structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives led to the discovery of compounds with low nanomolar inhibitory activity against Nek2. nih.gov These compounds were found to induce cell cycle arrest and apoptosis in cancer cells. While this study provides a strong rationale for the imidazo[1,2-a]pyridine scaffold as a source of Nek2 inhibitors, the specific activity of the 2,3,5-trimethyl derivative was not reported.

Table 2: Nek2 Inhibitory Activity of Representative Imidazo[1,2-a]pyridine Derivatives

| Compound | IC50 (nM) | Reference |

|---|---|---|

| MBM-17 | 3.0 | nih.gov |

Note: The data presented is for related imidazo[1,2-a]pyridine derivatives and not for 2,3,5-trimethylimidazo[1,2-a]-pyridine.

The c-Met receptor tyrosine kinase is another important target in oncology, as its aberrant activation is involved in tumor growth, metastasis, and angiogenesis. Several studies have reported the discovery of imidazo[1,2-a]pyridine derivatives as selective and potent inhibitors of c-Met kinase. nih.govnih.gov

One such study identified a series of imidazo[1,2-a]pyridine compounds that potently inhibited c-Met kinase activity and c-Met-driven cell proliferation. nih.gov Another research effort, through bioisosteric replacement, led to the identification of an imidazo[1,2-a]pyridine derivative with an IC50 value of 3.9 nM against c-Met kinase. nih.gov This compound also demonstrated significant antitumor activity in a xenograft model. Despite the promising results for the scaffold, specific data on the c-Met inhibitory potential of 2,3,5-trimethylimidazo[1,2-a]-pyridine is not available in these studies.

Table 3: c-Met Kinase Inhibitory Activity of Representative Imidazo[1,2-a]pyridine Derivatives

| Compound | IC50 (nM) | Reference |

|---|---|---|

| Compound 31 | 12.8 | nih.gov |

Note: The data presented is for related imidazo[1,2-a]pyridine derivatives and not for 2,3,5-trimethylimidazo[1,2-a]-pyridine.

GABAA receptors are the major inhibitory neurotransmitter receptors in the central nervous system and are the target of many clinically important drugs, including benzodiazepines. The imidazo[1,2-a]pyridine scaffold is notably present in zolpidem, a well-known GABAA receptor agonist. This has prompted further investigation into other derivatives as modulators of these receptors.

Research has explored various imidazo[1,2-a]pyridine and related imidazo[1,2-a]pyrimidine (B1208166) compounds as ligands for the benzodiazepine (B76468) binding site of GABAA receptors. nih.govnih.gov These studies have identified compounds with functional selectivity for different α subtypes of the receptor. For instance, a study on avermectin-imidazo[1,2-a]pyridine hybrids reported high-potency binding to the benzodiazepine site of GABAA receptors, with IC50 values in the nanomolar range. nih.gov However, there is no specific literature detailing the interaction of 2,3,5-trimethylimidazo[1,2-a]-pyridine with GABAA receptors.

The enzyme 14α-demethylase is a crucial component of the sterol biosynthesis pathway in fungi and is the primary target for azole antifungal drugs. The inhibition of this enzyme leads to the depletion of ergosterol (B1671047), an essential component of the fungal cell membrane. While the primary inhibitors of this enzyme are azole-containing compounds, other heterocyclic systems have also been investigated.

Some studies have explored imidazo[1,2-a]pyridine derivatives for their antifungal properties. researchgate.netnih.gov One study on novel TOSMIC tethered imidazo[1,2-a]pyridine compounds suggested that their antifungal mechanism involves a decrease in the ergosterol component of the fungal membrane, and in silico docking studies indicated interaction with lanosterol (B1674476) 14α-demethylase. researchgate.netnih.gov This suggests a potential mechanism of action for this class of compounds, although direct enzymatic inhibition data for 2,3,5-trimethylimidazo[1,2-a]-pyridine is not available.

Exploration of Antimicrobial Spectrum and Mechanisms in In Vitro Models (excluding direct therapeutic use)

The imidazo[1,2-a]pyridine scaffold has been investigated for its antimicrobial activity against a range of pathogens. A general overview suggests that the class possesses antibacterial and antifungal properties. ontosight.ai

Several studies have synthesized and evaluated series of imidazo[1,2-a]pyridine derivatives against various bacterial and fungal strains. nih.gov For example, certain polyfunctional imidazo[1,2-a]pyridine derivatives have shown inhibitory activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus. nih.gov Another study reported the antimicrobial properties of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide against Staphylococcus aureus. researchgate.net Furthermore, imidazo[1,2-a]pyridine-3-carboxamides have demonstrated activity against Mycobacterium avium. nih.gov

Despite these findings for the broader class of compounds, a detailed in vitro antimicrobial spectrum and specific mechanistic studies for 2,3,5-trimethylimidazo[1,2-a]-pyridine have not been extensively reported in the reviewed literature. The existing data on related compounds suggests that the antimicrobial activity is influenced by the nature and position of substituents on the imidazo[1,2-a]pyridine core.

Table 4: In Vitro Antimicrobial Activity of a Representative Imidazo[1,2-a]pyridine Derivative

| Compound | Microorganism | Concentration (µg/ml) | Effect | Reference |

|---|

Note: The data presented is for a related imidazo[1,2-a]pyridine derivative and not for 2,3,5-trimethylimidazo[1,2-a]-pyridine.

Antibacterial Activity Mechanisms

There is no specific information available regarding the antibacterial activity mechanisms of 2,3,5-Trimethylimidazo(1,2-a)-pyridine.

Antifungal Activity Mechanisms

There is no specific information available regarding the antifungal activity mechanisms of this compound.

Antiviral Activity Mechanisms

There is no specific information available regarding the antiviral activity mechanisms of this compound.

Antituberculosis Activity and Mode-of-Action Studies

There is no specific information available regarding the antituberculosis activity and mode-of-action of this compound.

Investigation of Anti-proliferative Effects in Cancer Cell Lines (excluding clinical trials)

There is no specific information available regarding the anti-proliferative effects of this compound in cancer cell lines.

Other Investigated Biological Activities (mechanistic focus, non-clinical)

There is no specific information available regarding other investigated biological activities with a mechanistic focus for this compound.

Future Research Directions and Unexplored Avenues for Imidazo 1,2 a Pyridine Compounds

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The traditional synthesis of imidazo[1,2-a]pyridines often involves methods with certain limitations, such as the use of expensive catalysts or harsh reaction conditions. acs.org Future research will prioritize the development of synthetic protocols that are not only efficient but also environmentally sustainable.

Key areas of focus include:

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times to mere minutes while providing excellent yields. acs.org This method, particularly when paired with green solvents, offers a superior alternative to conventional heating. acs.org

Green Solvents: Shifting from conventional organic solvents to greener alternatives like water or water-isopropanol mixtures is a critical step. acs.orgorganic-chemistry.org Research into aqueous micellar media, using surfactants like sodium dodecyl sulfate (B86663) (SDS), has demonstrated an efficient and sustainable method for synthesizing imidazo[1,2-a]pyridine (B132010) derivatives. acs.org

Catalyst-Free and Metal-Free Reactions: Developing synthetic pathways that eliminate the need for transition-metal catalysts is a major goal. organic-chemistry.org Recent advancements include catalyst-free cascade processes and the use of cost-effective and benign catalysts like molecular iodine. acs.orgorganic-chemistry.orgnih.gov

Advanced Computational Design and Predictive Modeling for Imidazo[1,2-a]pyridine Analogues

Computational tools are indispensable for accelerating the drug discovery process. Future efforts will leverage advanced modeling to design novel imidazo[1,2-a]pyridine analogues with improved potency and selectivity.

Unexplored avenues include:

Molecular Docking and Virtual Screening: In silico molecular docking studies will continue to be crucial for predicting the binding affinities and interaction patterns of new analogues with various biological targets, such as kinases (e.g., PI3K, mTOR, Nek2) and enzymes (e.g., COX-2). nih.govacs.orgnih.gov This allows for the rational design of compounds with specific inhibitory profiles.

Quantum Computational Studies: The application of Density Functional Theory (DFT) can elucidate the electronic properties of molecules, such as the HOMO-LUMO energy gap, which helps in understanding their chemical reactivity and stability. acs.orgnih.gov

Predictive ADMET Modeling: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential for identifying candidates with favorable drug-like characteristics early in the design phase, reducing late-stage attrition. nih.govrsc.org Structure-activity relationship (SAR) analyses are also key in guiding the development of new drugs. nih.gov

Deepening Mechanistic Understanding of Biological Interactions in Preclinical Models

While numerous imidazo[1,2-a]pyridine derivatives have shown promising biological activity, a deeper understanding of their precise mechanisms of action is required. Future preclinical studies will aim to unravel the complex molecular interactions that underpin their therapeutic effects.

Key research directions involve:

Target Deconvolution: Identifying the specific cellular targets and signaling pathways modulated by compounds like 2,3,5-trimethylimidazo(1,2-a)-pyridine is paramount. For instance, various analogues have been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial in cancer cell survival. acs.orgnih.gov

Cellular Process Investigation: Detailed studies in relevant preclinical models, such as cancer cell lines and animal xenografts, are needed to clarify how these compounds induce effects like apoptosis, cell cycle arrest, and inhibition of metastasis. nih.govnih.govwaocp.org For example, specific derivatives have been found to arrest the cell cycle at the G1 or G2/M phase and induce apoptosis through the overexpression of proteins like caspase-3. nih.govnih.gov

Resistance Mechanisms: As with any therapeutic agent, understanding potential mechanisms of resistance is critical. Preclinical models can be used to investigate how cancer cells might develop resistance to imidazo[1,2-a]pyridine-based agents, paving the way for combination therapies.

Exploration of this compound in New Chemical Biology Paradigms

Chemical biology offers powerful tools to probe biological systems and develop novel therapeutic strategies. The unique structure of this compound can be leveraged within these emerging paradigms.

Future exploration should include:

Development as Covalent Inhibitors: The imidazo[1,2-a]pyridine scaffold has been successfully utilized to design covalent inhibitors that form a permanent bond with their target protein. rsc.org Future work could involve modifying the 2,3,5-trimethyl analogue with a reactive "warhead" to target specific enzymes or receptors irreversibly, potentially leading to agents with higher potency and prolonged duration of action.

Use in Targeted Drug Delivery: Functionalizing the this compound core to conjugate it with targeting moieties (e.g., antibodies or peptides) could enable its specific delivery to diseased cells, enhancing efficacy while minimizing off-target effects.

Creation of Molecular Probes: The imidazo[1,2-a]pyridine nucleus is often fluorescent. nih.gov By optimizing its photophysical properties, this compound could be developed into a fluorescent probe for imaging specific biological processes or tracking its own distribution within cells and tissues.

Integration of Multi-Omics Data in Imidazo[1,2-a]pyridine Research

To gain a holistic understanding of the biological effects of imidazo[1,2-a]pyridine compounds, future research must move beyond single-endpoint assays and embrace a systems-level approach. The integration of multiple "omics" datasets is a largely unexplored but highly promising avenue. rsc.org

Key opportunities include:

Transcriptomics and Proteomics: Analyzing changes in gene (transcriptome) and protein (proteome) expression in cells treated with this compound can provide an unbiased, global view of the pathways it modulates. This can confirm expected mechanisms of action and uncover novel biological targets.

Metabolomics: Studying the metabolic profile of cells or organisms following treatment can reveal how the compound affects cellular energy and biosynthetic pathways, offering insights into its functional impact.

Integrated Data Analysis: The primary challenge and opportunity lie in integrating these different omics layers. rsc.orgarxiv.org Advanced bioinformatics and statistical methods can be used to build comprehensive models of the compound's mechanism of action, identifying key nodes in biological networks that could serve as biomarkers for efficacy or as new targets for combination therapies. arxiv.org

Research Findings on Imidazo[1,2-a]pyridine Compounds

| Compound/Analogue Class | Research Focus | Key Finding/Methodology |

|---|---|---|

| General Imidazo[1,2-a]pyridines | Sustainable Synthesis | Development of a microwave-assisted, catalyst-free heteroannulation reaction in a green solvent (H₂O-IPA) for excellent yields. acs.org |

| Imidazo[1,2-a]pyrimidine (B1208166) Schiff bases | Computational Design & Antiviral | DFT calculations and molecular docking were used to design derivatives as potential inhibitors of SARS-CoV-2 cell entry, showing promising binding affinity. nih.gov |

| Hydrazone derivatives of Imidazo[1,2-a]pyridine | Mechanistic Studies (Anticancer) | Compounds exhibited significant cytotoxicity against leukemia cells by inhibiting EGFR and COX-2, inducing apoptosis and cell cycle arrest. nih.gov |

| Imidazo[1,2-a]pyridine-3-carboxamides | Preclinical Models (Antituberculosis) | Discovery of Telacebec (Q203), a clinical candidate active against MDR- and XDR-TB by targeting the cytochrome b subunit of the bc1 complex (QcrB). nih.gov |

| General Imidazo[1,2-a]pyridines | Chemical Biology (Covalent Inhibitors) | The scaffold was used to develop novel covalent inhibitors targeting KRAS G12C-mutated cancer cells, facilitated by the Groebke–Blackburn–Bienaymè reaction. rsc.org |

| Imidazo[1,2-a]pyridine-oxadiazole hybrids | Mechanistic Studies (Anticancer) | Synthesized hybrids showed potent anticancer activity by inhibiting tubulin polymerization and effectively binding to DNA. nih.gov |

Q & A

Q. How do electron-donating and electron-withdrawing substituents influence the bioactivity of imidazo[1,2-a]pyridines?

- Methodological Answer : Substituent effects are evaluated through systematic SAR studies. Electron-donating groups (e.g., –NH, –CH) at positions 2, 3, and 5 enhance anticancer and antimicrobial activity by improving binding affinity to target proteins. Conversely, electron-withdrawing groups (e.g., –NO) reduce activity, as shown in comparative assays using H37Rv Mycobacterium tuberculosis and cancer cell lines .

Q. What analytical techniques are critical for characterizing novel imidazo[1,2-a]pyridine derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy resolves substituent positions and coupling patterns, while FTIR identifies functional groups (e.g., acetyl or nitro groups). Mass spectrometry (LC-MS) confirms molecular weight, and X-ray crystallography or HPLC validates purity and stereochemistry .

Advanced Research Questions

Q. How can regioselectivity challenges in C-3 acylation of imidazo[1,2-a]pyridines be addressed?

- Methodological Answer : Friedel-Crafts acylation with Lewis acid catalysts (e.g., AlCl) under microwave irradiation achieves selective C-3 acetylation. Solvent optimization (e.g., dichloromethane) and temperature control (60–80°C) minimize side reactions, as demonstrated in library syntheses of acetylated derivatives .

Q. What computational approaches are used to predict the binding modes of imidazo[1,2-a]pyridine derivatives to biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess interactions with targets like tubulin or bacterial enzymes. Pharmacophore modeling identifies critical substituent features (e.g., hydrophobic methyl groups at C-2/C-5) for activity enhancement .

Q. How do contradictory results in anticancer activity across structurally similar derivatives inform SAR optimization?

- Methodological Answer : Contradictions arise from variations in cell line sensitivity (e.g., MCF-7 vs. A549) or assay conditions. Meta-analysis of published IC values and in vitro comparative studies under standardized protocols (e.g., MTT assays) clarify substituent contributions. For example, 3-acetyl derivatives show higher selectivity than halogenated analogs .

Q. What strategies improve the metabolic stability of imidazo[1,2-a]pyridine-based drug candidates?

- Methodological Answer : Introducing methyl groups at C-2/C-5 reduces oxidative metabolism, as shown in microsomal stability assays. Deuterium incorporation at labile positions or prodrug formulations (e.g., ester derivatives) further enhance pharmacokinetic profiles .

Data-Driven Research Design

Q. How to design a high-throughput screening (HTS) platform for imidazo[1,2-a]pyridine analogs targeting multidrug-resistant tuberculosis (MDR-TB)?

- Methodological Answer :

- Step 1 : Synthesize a diverse library using combinatorial chemistry (e.g., substituent variations at C-3 and C-6) .

- Step 2 : Employ microplate Alamar Blue assays against M. tuberculosis H37Rv and MDR strains.

- Step 3 : Validate hits with time-kill kinetics and synergy studies with first-line drugs (e.g., rifampicin) .

Q. What in vitro and in vivo models are optimal for evaluating the anti-inflammatory potential of 2,3,5-trimethylimidazo[1,2-a]pyridine?

- Methodological Answer :

- In vitro : LPS-induced TNF-α suppression in RAW 264.7 macrophages, measured via ELISA .

- In vivo : Carrageenan-induced paw edema in rats, with COX-2 inhibition assessed via immunohistochemistry .

Tables for Key Data

Table 1 : Substituent Effects on Anticancer Activity

| Position | Substituent | IC (μM) vs. MCF-7 | Mechanism |

|---|---|---|---|

| C-3 | Acetyl | 0.12 | Tubulin inhibition |

| C-6 | Br | 2.5 | DNA intercalation |

Table 2 : Synthetic Methods Comparison

| Method | Yield (%) | Reaction Time | Key Advantage |

|---|---|---|---|

| Microwave-assisted | 85–92 | 20 min | Rapid, scalable |

| Friedel-Crafts | 78 | 6 h | Regioselective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.